(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of amines It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 2-(Trifluoromethyl)benzaldehyde reacts with ®-1-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[2-(Trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an ethan-1-amine moiety.
(2R)-2-[2-(Trifluoromethyl)phenyl]butan-1-amine: Similar structure but with a butan-1-amine moiety.
Uniqueness
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of the trifluoromethyl group and the propan-1-amine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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